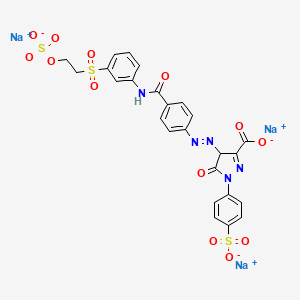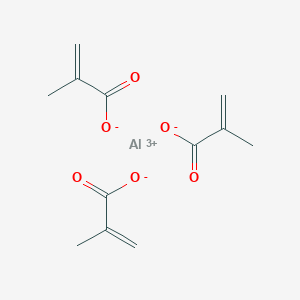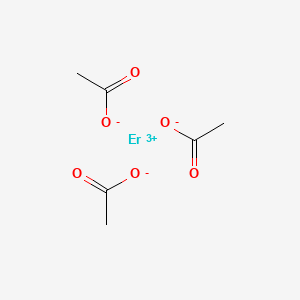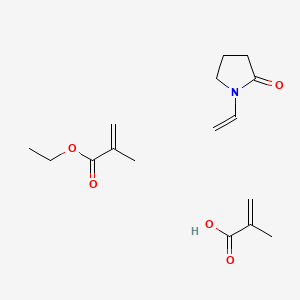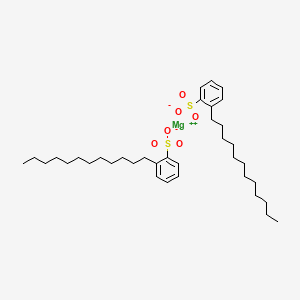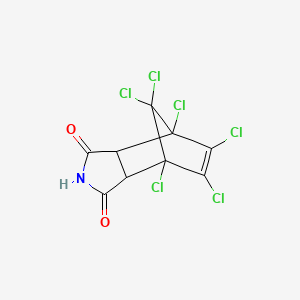
Chlorendic imide
概要
説明
Chlorendic imide is a chemical compound derived from chlorendic acid. It is known for its stability and resistance to heat and chemicals, making it valuable in various industrial applications. This compound is often used in the production of flame-retardant materials and as a curing agent in epoxy resins.
準備方法
Synthetic Routes and Reaction Conditions
Chlorendic imide can be synthesized through the reaction of chlorendic acid with ammonia or amines. The reaction typically involves heating chlorendic acid with ammonia or an amine in a solvent such as toluene or xylene. The reaction conditions usually require temperatures ranging from 150°C to 200°C and may take several hours to complete .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where chlorendic acid is reacted with ammonia or amines under controlled conditions. The process involves continuous monitoring of temperature and pressure to ensure optimal yield and purity of the final product .
化学反応の分析
Types of Reactions
Chlorendic imide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorendic anhydride.
Reduction: It can be reduced to form chlorendic acid.
Substitution: This compound can participate in substitution reactions where the imide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Chlorendic anhydride
Reduction: Chlorendic acid
Substitution: Various substituted imides depending on the reagents used.
科学的研究の応用
Chlorendic imide has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry and as a curing agent in epoxy resins.
Biology: Investigated for its potential use in biological assays and as a stabilizing agent for certain biological compounds.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to degradation.
Industry: Widely used in the production of flame-retardant materials, coatings, and adhesives
作用機序
Chlorendic imide exerts its effects primarily through its chemical stability and resistance to heat and oxidation. It acts as a flame retardant by forming a protective char layer on the surface of materials, preventing the spread of flames. In epoxy resins, it functions as a curing agent, promoting cross-linking and enhancing the thermal and mechanical properties of the resin .
類似化合物との比較
Similar Compounds
- Phthalimide
- Succinimide
- Maleimide
- Naphthalimide
Comparison
Chlorendic imide is unique due to its high chlorine content, which imparts superior flame-retardant properties compared to other imides. Additionally, its stability and resistance to heat and chemicals make it more suitable for high-performance applications in harsh environments .
This compound stands out among similar compounds for its exceptional flame-retardant properties and stability, making it a valuable compound in various industrial and scientific applications.
特性
IUPAC Name |
1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl6NO2/c10-3-4(11)8(13)2-1(5(17)16-6(2)18)7(3,12)9(8,14)15/h1-2H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOLQEMXZUTSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(=O)NC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40988590 | |
| Record name | 4,5,6,7,8,8-Hexachloro-3-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6889-41-4 | |
| Record name | 5-Norbornene-2,3-dicarboximide, 1,4,5,6,7,7-hexachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006889414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorendic imide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5,6,7,8,8-Hexachloro-3-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5,6,7,7-HEXACHLOROBICYCLO(2.2.1)-5-HEPTENE-2,3-DICARBOXIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



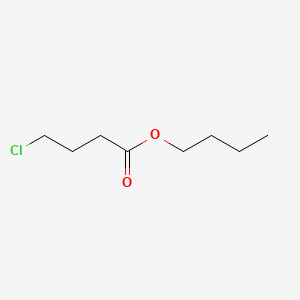
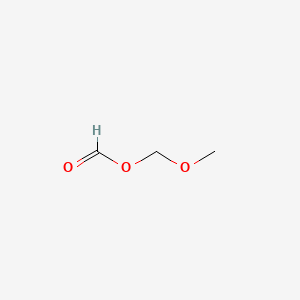



![Bis[(2-hydroxyethyl)ammonium] oxalate](/img/structure/B1615729.png)

